![molecular formula C38H24I2S2 B12611450 2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} CAS No. 917483-43-3](/img/structure/B12611450.png)
2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is a complex organic compound that features an anthracene core with thiophene and iodophenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} typically involves a multi-step process. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving anthracene and a suitable dienophile.
Introduction of Thiophene Groups: The thiophene groups are introduced via a Stille coupling reaction, where a stannylated thiophene derivative reacts with the anthracene core.
Addition of Iodophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative damage and cell death, which is the basis for its use in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Another anthracene-based compound with different substituents, used in metal-organic frameworks.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: A derivative used as a singlet oxygen probe in photodynamic studies.
2,2’-(Anthracene-9,10-diyl)diacetonitrile: A compound with similar core structure but different functional groups.
Uniqueness
2,2’-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene} is unique due to its combination of thiophene and iodophenyl groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Propriétés
Numéro CAS |
917483-43-3 |
|---|---|
Formule moléculaire |
C38H24I2S2 |
Poids moléculaire |
798.5 g/mol |
Nom IUPAC |
2-[2-(4-iodophenyl)ethenyl]-5-[10-[5-[2-(4-iodophenyl)ethenyl]thiophen-2-yl]anthracen-9-yl]thiophene |
InChI |
InChI=1S/C38H24I2S2/c39-27-15-9-25(10-16-27)13-19-29-21-23-35(41-29)37-31-5-1-2-6-32(31)38(34-8-4-3-7-33(34)37)36-24-22-30(42-36)20-14-26-11-17-28(40)18-12-26/h1-24H |
Clé InChI |
HFZQMSPOAIIKEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=CC5=CC=C(C=C5)I)C6=CC=C(S6)C=CC7=CC=C(C=C7)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)

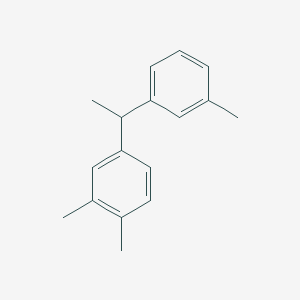
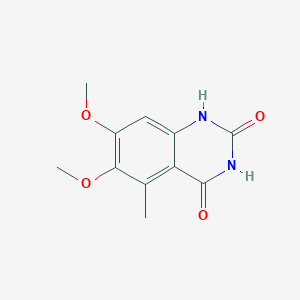
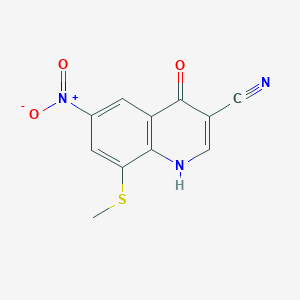
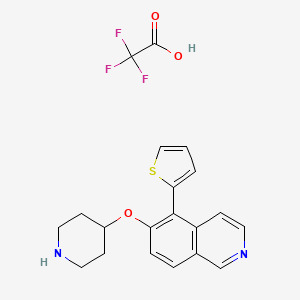
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)


phosphanium bromide](/img/structure/B12611416.png)
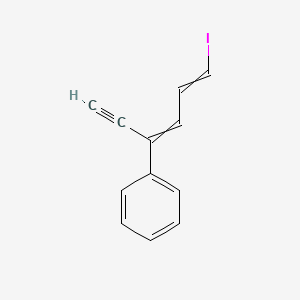
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
